
Mgb-BP-3
Descripción general
Descripción
MGB-BP-3 es un compuesto antibacteriano novedoso desarrollado por MGB BiopharmaEste compuesto ha demostrado una promesa significativa en el tratamiento de infecciones causadas por Clostridioides difficile, una bacteria responsable de enfermedades gastrointestinales graves .
Métodos De Preparación
La síntesis de MGB-BP-3 implica la modificación de productos naturales de oligoamida como la distamicina y la netropsina. El proceso incluye la introducción de componentes hidrófobos adicionales en los ligandos para mejorar la unión a las regiones no polares del surco menor del ADN. Esta modificación tiene como objetivo mejorar las propiedades fisicoquímicas de los nuevos compuestos, haciéndolos más parecidos a fármacos .
Análisis De Reacciones Químicas
MGB-BP-3 se somete a varias reacciones químicas, centrándose principalmente en su interacción con el ADN. Se une al surco menor del ADN, formando un complejo estable. Esta unión interfiere con la acción de superenrollamiento de la girasa y las acciones de relajación y desencadenamiento de la topoisomerasa IV. Estas interacciones inhiben el crecimiento y la replicación bacterianos .
Aplicaciones Científicas De Investigación
MGB-BP-3 se ha estudiado ampliamente por sus propiedades antibacterianas. Ha mostrado una fuerte actividad contra patógenos grampositivos, incluyendo Staphylococcus aureus resistente a la meticilina y Enterococci resistentes a la vancomicina. Su mecanismo de acción único y su alta eficacia lo convierten en un posible tratamiento de primera línea para las infecciones por Clostridioides difficile .
Mecanismo De Acción
MGB-BP-3 ejerce sus efectos antibacterianos uniéndose al surco menor del ADN. Esta unión interrumpe el funcionamiento normal de las topoisomerasas bacterianas, enzimas esenciales para la replicación y transcripción del ADN. Al interferir con estas enzimas, this compound inhibe eficazmente el crecimiento y la replicación bacterianos .
Comparación Con Compuestos Similares
MGB-BP-3 se compara con otros fijadores de surcos menores como la distamicina y la netropsina. A diferencia de estos productos naturales, this compound se ha modificado para reducir la toxicidad y mejorar la actividad antibacteriana. Su estructura única permite una unión selectiva al ADN bacteriano, lo que lo hace más eficaz y seguro para su uso clínico .
Compuestos Similares::- Distamicina
- Netropsina
- AIK 20/25/1
Actividad Biológica
MGB-BP-3 is a novel synthetic antibiotic classified as a Strathclyde Minor Groove Binder (S-MGB), primarily developed for the treatment of Clostridioides difficile infections. This compound exhibits significant bactericidal activity against a range of Gram-positive bacteria while demonstrating limited efficacy against Gram-negative pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential applications in treating bacterial infections.
This compound functions by binding to the minor groove of DNA, inhibiting essential bacterial processes such as transcription and DNA replication. The following mechanisms have been identified:
- Transcriptional Inhibition : this compound induces a significant transcriptional arrest in essential genes in Staphylococcus aureus, as evidenced by RNA-Seq analysis that identified 698 transcripts with altered expression profiles . This inhibition affects pathways such as glycolysis and nucleotide biosynthesis.
- DNA Binding : The compound binds to double-stranded DNA (dsDNA) as a dimer, confirmed through techniques like nano-electrospray ionization mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . This interaction is critical for its bactericidal activity.
- Topoisomerase Inhibition : this compound interferes with the action of type II bacterial topoisomerases, affecting the supercoiling and relaxation processes essential for DNA replication . However, it does not stabilize cleavage complexes like fluoroquinolones do, which may contribute to its unique resistance profile.
Spectrum of Activity
This compound has shown potent activity against various Gram-positive bacteria, while its effectiveness against Gram-negative strains is limited due to poor intracellular accumulation. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for this compound against selected bacterial strains:
Bacterial Strain | MIC (μM) | Notes |
---|---|---|
Staphylococcus aureus | 0.2 | Highly susceptible to this compound |
Enterococcus faecalis | 0.5 | Significant activity noted |
Escherichia coli | >100 | No measurable MIC observed |
Pseudomonas aeruginosa | >100 | Resistant due to efflux and permeation issues |
Acinetobacter baumannii | >100 | Poor uptake contributes to resistance |
Clinical Efficacy
This compound has successfully completed Phase II clinical trials for treating C. difficile-associated diarrhea (CDAD). Key findings from these trials include:
- Efficacy : The compound demonstrated a 100% initial cure rate and sustained cure rate over four weeks post-treatment in patients . This contrasts sharply with traditional treatments like vancomycin, which have higher recurrence rates.
- Rapid Action : this compound exhibits rapid bactericidal effects, capable of killing C. difficile within the first 10 hours of treatment . This speed is critical in preventing sporulation, which can lead to recurrent infections.
Case Studies
- Phase II Clinical Trial Results : In a multi-center trial involving patients with CDAD, this compound was administered at doses of 250 mg twice daily for ten days. The study reported no serious adverse events and confirmed its safety profile alongside high efficacy rates .
- Resistance Development Studies : Laboratory studies aimed at inducing resistance against this compound revealed no successful mutations in treated strains, suggesting a low likelihood of resistance development compared to traditional antibiotics like rifampicin .
Propiedades
IUPAC Name |
1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXCVYZBVOWBR-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000277-08-6 | |
Record name | MGB-BP-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGB-BP-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MGB-BP-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?
A: this compound is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]
Q2: Why is this compound ineffective against Gram-negative bacteria?
A: Although this compound can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []
Q3: Has this compound shown potential for overcoming antibiotic resistance?
A: this compound demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to this compound, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of this compound, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []
Q4: What is the current clinical trial status of this compound?
A: this compound has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []
Q5: What are the future directions for this compound research?
A5: Future research on this compound will likely focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.